1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is an anthraquinone derivative known for its unique structural properties and potential applications in various scientific fields. This compound features multiple amino and butoxy groups attached to the anthracene-9,10-dione core, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione typically involves the introduction of amino and butoxy groups onto the anthracene-9,10-dione framework. One common method involves the nitration of anthracene-9,10-dione followed by reduction to introduce amino groups. The butoxy groups can be introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro, nitroso, hydroxy, and substituted derivatives of the original compound .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and butoxy groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The compound’s ability to undergo redox reactions and form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar structure but lacks butoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of butoxy groups.
9,10-Dibutoxyanthracene: Lacks amino groups and has different reactivity.
Uniqueness
1,4,5,8-Tetraamino-2,7-dibutoxyanthracene-9,10-dione is unique due to the presence of both amino and butoxy groups, which provide a combination of reactivity and solubility properties not found in other similar compounds. This makes it particularly valuable for applications requiring specific chemical functionalities and interactions .
Properties
CAS No. |
88601-63-2 |
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Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-dibutoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c1-3-5-7-29-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)30-8-6-4-2/h9-10H,3-8,23-26H2,1-2H3 |
InChI Key |
LANPHVPGKCIFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCC)N)N |
Origin of Product |
United States |
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